Ferrocene monocarboxylic acid
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Overview
Description
Ferrocene monocarboxylic acid is an organoiron compound with the formula (C₅H₅)Fe(C₅H₄CO₂H). It is the simplest carboxylic acid derivative of ferrocene, which consists of a ferrocene core with a carboxylic acid functional group. This compound is known for its excellent redox properties and is widely used in various scientific and industrial applications .
Preparation Methods
Ferrocene monocarboxylic acid can be synthesized through several methods. One common synthetic route involves the acylation of ferrocene with a 2-chlorobenzoyl chloride followed by hydrolysis . Another method involves the use of benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate and ferrocenecarboxylic acid, which results in the formation of the desired compound . Industrial production methods typically involve similar reaction conditions but are optimized for higher yields and purity.
Chemical Reactions Analysis
Ferrocene monocarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The acidity of ferrocene carboxylic acid increases significantly upon oxidation to the ferrocenium cation . Common reagents used in these reactions include thionyl chloride, which produces the carboxylic acid anhydride, and other oxidizing agents . Major products formed from these reactions include ferrocenium salts and various substituted ferrocene derivatives.
Scientific Research Applications
Ferrocene monocarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a mediator in electrocatalytic oxidation and as a redox probe . In biology and medicine, it is employed in the development of anticancer, antiviral, and antimicrobial drugs . Additionally, it is used in the synthesis of polymers, liquid crystals, and nanoparticles with diverse electronic and magnetic properties . In industry, ferrocene carboxylic acid is used as a raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
The precise mechanism of action of ferrocene carboxylic acid is not fully elucidated. it is believed that the carboxy ligand binds to the ferrocene molecules, forming a stable complex. This complex engages with other molecules, including proteins, to facilitate various reactions . In electrocatalytic applications, ferrocene carboxylic acid promotes electron transfer rates, thereby enhancing reaction kinetics and electrochemical responses .
Comparison with Similar Compounds
Ferrocene monocarboxylic acid can be compared with other similar compounds such as 1,1’-ferrocenedicarboxylic acid and ferrocenemonocarboxylic acid . These compounds share similar structural features but differ in the number and position of carboxylic acid groups. This compound is unique due to its specific redox properties and its ability to form stable complexes with various molecules, making it highly versatile in scientific and industrial applications .
Properties
Molecular Formula |
C11H10FeO2-6 |
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Molecular Weight |
230.04 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H;/q-5;-1; |
InChI Key |
ZJYYFGVNIWNYII-UHFFFAOYSA-N |
SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[CH-]1C=CC=C1.[Fe] |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Synonyms |
ferrocene carboxylic acid ferrocenecarboxylic acid ferrocenecarboxylic acid, 59Fe-labeled ferrocenemonocarboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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